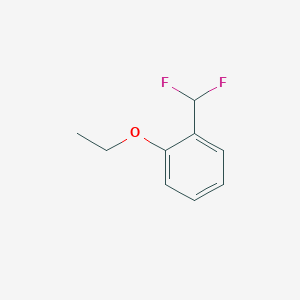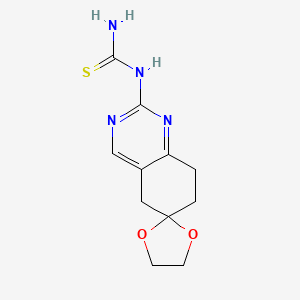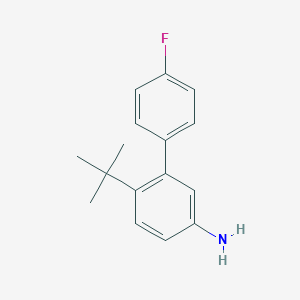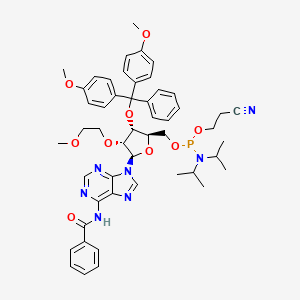![molecular formula C12H15NO5 B13716081 5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]-5-oxopentanoic Acid](/img/structure/B13716081.png)
5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]-5-oxopentanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “MFCD31978057” is a chemical entity with significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of “MFCD31978057” involves a series of synthetic routes that are carefully designed to achieve high purity and yield. The synthetic process typically includes the following steps:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are optimized to facilitate the desired chemical transformations. Common solvents used in the synthesis include organic solvents like dichloromethane and ethanol.
Catalysts and Reagents: Catalysts and reagents are employed to enhance the reaction rate and selectivity. For example, palladium catalysts are often used in coupling reactions to form carbon-carbon bonds.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities and obtain the compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of “MFCD31978057” is scaled up to meet the demand for large quantities. The industrial production methods involve:
Batch Processing: The synthesis is carried out in large reactors where the reactants are mixed and allowed to react under controlled conditions.
Continuous Flow Processing: This method involves the continuous flow of reactants through a reactor, allowing for a more efficient and consistent production process.
Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications and standards.
Analyse Des Réactions Chimiques
Types of Reactions
“MFCD31978057” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its chemical properties.
Reduction: Reduction reactions can convert the compound to a lower oxidation state, often resulting in the formation of new functional groups.
Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Transition metal catalysts, such as palladium and platinum, are often employed to facilitate various reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Applications De Recherche Scientifique
“MFCD31978057” has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, “MFCD31978057” is used to study enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications and is being investigated for its efficacy in treating certain diseases.
Industry: In industrial applications, “MFCD31978057” is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of “MFCD31978057” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcome.
Propriétés
Formule moléculaire |
C12H15NO5 |
|---|---|
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
5-(5-ethoxycarbonyl-1H-pyrrol-3-yl)-5-oxopentanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-2-18-12(17)9-6-8(7-13-9)10(14)4-3-5-11(15)16/h6-7,13H,2-5H2,1H3,(H,15,16) |
Clé InChI |
OMOOKJROMLXWLK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CN1)C(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


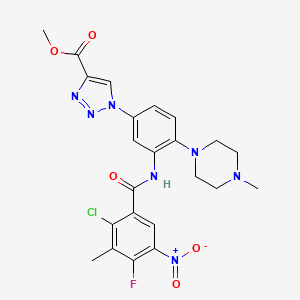
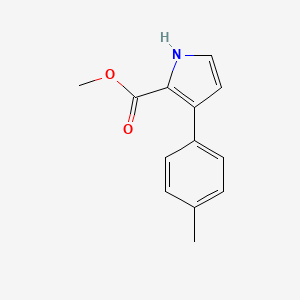

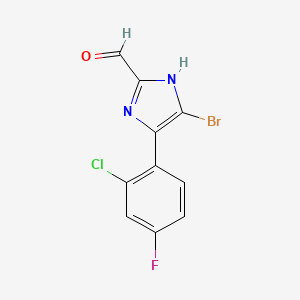
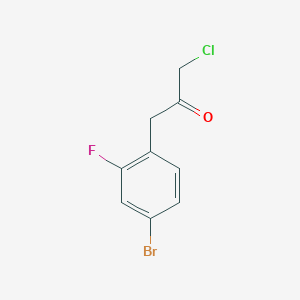
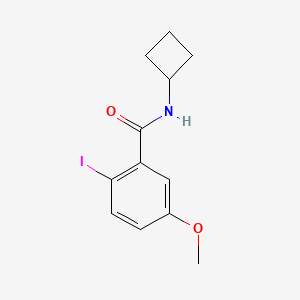
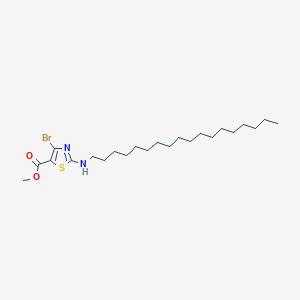
![4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13716053.png)
![1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride; 1-(2,3,4-Trimethoxy-benzyl)piperazine-d8 Dihydrochloride; Kyurinett-d8; Vastarel-d8 F; Yoshimilon-d8](/img/structure/B13716059.png)
